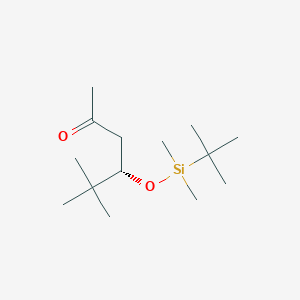
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve the starting alcohol in anhydrous dichloromethane.
- Add imidazole or triethylamine to the solution.
- Slowly add TBDMS-Cl to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted side reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This bond prevents the hydroxyl group from participating in chemical reactions, thereby allowing selective transformations of other functional groups in the molecule. The TBDMS group can be removed under acidic or basic conditions to regenerate the free hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Another silyl protecting group with similar properties.
Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group used for similar purposes.
Uniqueness
(S)-4-((tert-Butyldimethylsilyl)oxy)-5,5-dimethylhexan-2-one is unique due to its specific structure, which provides steric hindrance and stability to the protected hydroxyl group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
Propiedades
Fórmula molecular |
C14H30O2Si |
|---|---|
Peso molecular |
258.47 g/mol |
Nombre IUPAC |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhexan-2-one |
InChI |
InChI=1S/C14H30O2Si/c1-11(15)10-12(13(2,3)4)16-17(8,9)14(5,6)7/h12H,10H2,1-9H3/t12-/m0/s1 |
Clave InChI |
IQLVSRJKYJOMAY-LBPRGKRZSA-N |
SMILES isomérico |
CC(=O)C[C@@H](C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(=O)CC(C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


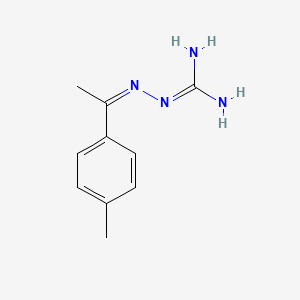
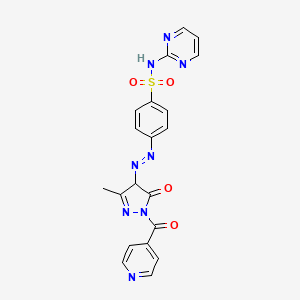
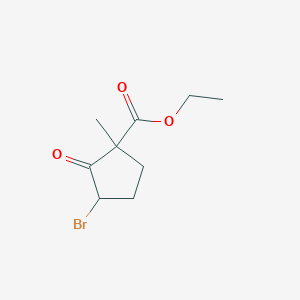
![benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
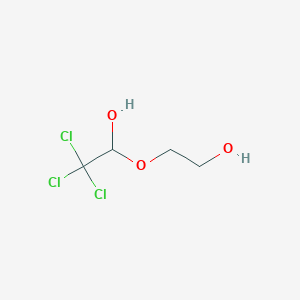
![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)


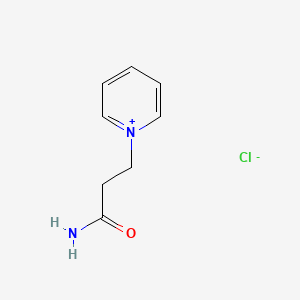
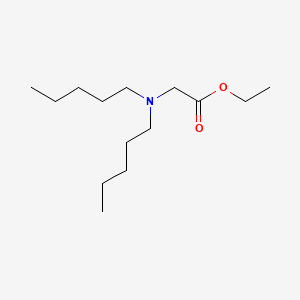

![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
